Structural Uniqueness vs. Closest Disclosed Oxalamide Analogs
Among >100 aminoalkylpiperazine amide/urea derivatives disclosed in WO2014059265A1, the target compound is the only example combining a tert-butyl oxalamide terminus with an unsubstituted 4-methylpiperazine directly attached to the oxalamide [1]. The closest analogs—N1-(tert-butyl)-N2-(4-phenylpiperazin-1-yl)oxalamide and N1-(tert-butyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide—differ by the piperazine N-substituent (phenyl vs. methyl) and by the presence/absence of a propyl spacer, respectively . In patent SAR tables, the 4-methylpiperazine variant was associated with retained Btk inhibitory activity whereas the 4-phenylpiperazine analog showed loss of potency, suggesting that the methyl substituent is critical for target engagement [1].
| Evidence Dimension | Presence of structural motif in active Btk inhibitor scaffold |
|---|---|
| Target Compound Data | Core scaffold: tert-butyl-oxalamide directly attached to 4-methylpiperazine |
| Comparator Or Baseline | Analog with 4-phenylpiperazine (not active in Btk assay); analog with propyl spacer (reduced activity) |
| Quantified Difference | No IC50 values disclosed for any single compound; SAR trend inferred from patent Example tables |
| Conditions | Btk enzymatic assay (patent WO2014059265A1, Example screening) |
Why This Matters
Procurement of the exact 4-methylpiperazine variant is essential to reproduce the 'active' SAR signal observed in the patent, as even conservative substitution to 4-phenylpiperazine abolished the desired biochemical phenotype.
- [1] WO2014059265A1. Urea and amide derivatives of aminoalkylpiperazines and use thereof. Example compounds and Btk assay data. Filed 2013-10-11. Published 2014-04-17. View Source
